4-(4-Phenyl-1H-imidazol-2-yl)piperidine dihydrochloride
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Overview
Description
4-(4-Phenyl-1H-imidazol-2-yl)piperidine dihydrochloride is a chemical compound that features a piperidine ring substituted with a phenyl-imidazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both imidazole and piperidine rings in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction conditions are often optimized to include various functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization, is one such method that can be scaled up for industrial purposes .
Chemical Reactions Analysis
Types of Reactions
4-(4-Phenyl-1H-imidazol-2-yl)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the imidazole or piperidine rings.
Substitution: Both the imidazole and piperidine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or piperidine rings .
Scientific Research Applications
4-(4-Phenyl-1H-imidazol-2-yl)piperidine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(4-Phenyl-1H-imidazol-2-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways . The piperidine ring can also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1H-imidazole: Shares the imidazole ring but lacks the piperidine moiety.
Piperidine derivatives: Compounds with a piperidine ring but different substituents.
Imidazole derivatives: Compounds with various substituents on the imidazole ring.
Uniqueness
4-(4-Phenyl-1H-imidazol-2-yl)piperidine dihydrochloride is unique due to the combination of the imidazole and piperidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
4-(5-phenyl-1H-imidazol-2-yl)piperidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3.2ClH/c1-2-4-11(5-3-1)13-10-16-14(17-13)12-6-8-15-9-7-12;;/h1-5,10,12,15H,6-9H2,(H,16,17);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIOUNQVHPUDBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=C(N2)C3=CC=CC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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